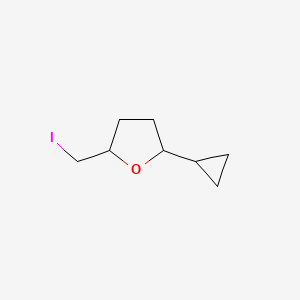
4-(2-(4-chlorophenylsulfonamido)-1,2-dihydroacenaphthylen-1-yl)-N-phenylpiperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-(4-chlorophenylsulfonamido)-1,2-dihydroacenaphthylen-1-yl)-N-phenylpiperazine-1-carbothioamide is a useful research compound. Its molecular formula is C29H27ClN4O2S2 and its molecular weight is 563.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Understanding Chemical Applications Through Related Research
Antimalarial Properties : Research on diaphenylsulfone (DDS) against chloroquine-resistant Plasmodium falciparum highlights the ongoing need to investigate new compounds for antimalarial properties, especially given the resistance issues with current treatments (DeGowin, Eppes, Carson, & Powell, 1966).
Serotonergic System Investigation : The use of meta-Chlorophenylpiperazine (mCPP), a compound related to chlorophenylpiperazine derivatives, in challenge tests to investigate the serotonergic system in humans suggests that related chemicals could be used in psychiatric and neurological research (Gijsman et al., 1998).
Environmental Pollutant Studies : Studies on the distribution of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and p,p'-DDE in human tissues can inform environmental health research, indicating potential roles for similar compounds in studying pollution and its health impacts (Chu et al., 2003).
Neuroendocrine Research : The neuroendocrine effects of m-chlorophenylpiperazine (m-CPP), another chlorophenylpiperazine derivative, on humans, where it was found to produce effects consistent with serotonin agonist activity, underscore the utility of such compounds in exploring the central nervous system's function (Mueller, Murphy, & Sunderland, 1985).
Toxicology and Safety Assessments : Investigations into the safety and metabolic pathways of various chemicals, such as 4-Methylpyrazole in humans, are crucial for understanding the potential therapeutic and toxicological properties of new chemical entities (Jacobsen, Sebastian, Blomstrand, & McMartin, 1988).
properties
IUPAC Name |
4-[2-[(4-chlorophenyl)sulfonylamino]-1,2-dihydroacenaphthylen-1-yl]-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN4O2S2/c30-21-12-14-23(15-13-21)38(35,36)32-27-24-10-4-6-20-7-5-11-25(26(20)24)28(27)33-16-18-34(19-17-33)29(37)31-22-8-2-1-3-9-22/h1-15,27-28,32H,16-19H2,(H,31,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRCSGPUZRHKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl)C(=S)NC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2877332.png)
![2-[(Prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2877333.png)

![6-benzyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2877336.png)
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2877337.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B2877339.png)



![1-benzyl-N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2877345.png)



